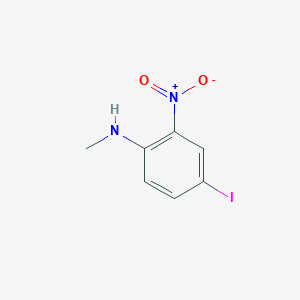

4-iodo-N-methyl-2-nitroaniline

Description

Discovery and Development History

The development of 4-iodo-N-methyl-2-nitroaniline emerged from systematic investigations into halogenated nitroaniline derivatives during the advancement of aromatic substitution chemistry in the late 20th century. While specific discovery dates for this particular compound are not extensively documented in historical literature, its synthesis represents part of the broader exploration of multiply-substituted aniline derivatives that gained prominence with the development of sophisticated halogenation methodologies. The compound's preparation became feasible through advances in selective iodination techniques, particularly those involving N-iodosuccinimide as a halogenating agent.

The systematic study of iodinated nitroanilines gained momentum as researchers recognized the unique reactivity patterns conferred by the combination of heavy halogen substituents with strongly electron-withdrawing nitro groups. Early synthetic approaches to related compounds such as 4-iodo-2-nitroaniline, which shares structural similarities, were reported with melting points of 120-123°C and demonstrated the feasibility of incorporating iodine into nitroaniline frameworks. These foundational studies established the groundwork for developing more complex derivatives including the N-methylated variant.

The evolution of synthesis methodologies for this compound class reflects broader trends in organic chemistry toward developing more efficient and selective synthetic routes. Research has shown that grinding methods using N-iodosuccinimide can achieve yields of 80-90% for similar iodinated nitroaniline compounds, representing significant improvements over traditional solution-phase approaches. These developments marked important milestones in the practical accessibility of multiply-substituted aromatic amines.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for multiply-substituted aromatic compounds. The compound is classified under Chemical Abstracts Service registry number 1260791-09-0, providing definitive identification within chemical databases. The IUPAC name precisely indicates the positions of all substituents relative to the primary amine function, with numbering beginning from the carbon bearing the amino group.

The compound's molecular formula C₇H₇IN₂O₂ reflects the incorporation of seven carbon atoms forming the aromatic ring and methyl substituent, seven hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms within the nitro functionality. The InChI identifier "1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3" provides a standardized structural representation, while the InChI Key "FZMBFXLLXQGQIL-UHFFFAOYSA-N" enables rapid database searches.

Within chemical classification systems, this compound belongs to the aromatic amine category, specifically as a substituted aniline derivative. The presence of both electron-withdrawing substituents (nitro and iodine) significantly modifies the electronic properties compared to simple aniline, classifying it among the electron-deficient aromatic amines. The N-methylation further distinguishes it as a secondary amine derivative, contrasting with primary nitroanilines such as 2-nitroaniline, which exhibits different basicity and reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇IN₂O₂ | |

| Molecular Weight | 278.05 g/mol | |

| CAS Registry Number | 1260791-09-0 | |

| InChI Key | FZMBFXLLXQGQIL-UHFFFAOYSA-N | |

| SMILES Notation | CNC1=C(C=C(C=C1)I)N+[O-] |

Position in Aromatic Nitroaniline Chemistry

This compound occupies a distinctive position within the broader family of aromatic nitroanilines, representing a unique convergence of halogenation and nitration chemistry. The compound's structure exemplifies the strategic incorporation of multiple electron-withdrawing groups to achieve specific electronic and steric effects. Comparative analysis with related compounds reveals significant differences in reactivity patterns and applications based on substituent positioning and nature.

The electronic effects of the 4-iodo and 2-nitro substituents create a synergistic influence on the aromatic ring's electron density distribution. Unlike 2-nitroaniline, which exhibits basicity approximately 100,000 times lower than aniline itself due to the nitro group's electron-withdrawing effect, the additional iodine substituent in this compound further diminishes electron density. This electronic deactivation significantly influences the compound's chemical behavior and synthetic utility.

Structural comparison with isomeric compounds demonstrates the importance of substituent positioning. For instance, 2-iodo-N-methyl-4-nitroaniline, with the molecular formula C₇H₇IN₂O₂ and identical molecular weight of 278.05 g/mol, represents a positional isomer with potentially different reactivity patterns. The arrangement of substituents affects both steric accessibility and electronic activation patterns, influencing reaction selectivity and product distributions in synthetic applications.

Research into related compounds such as 4-iodo-2-nitroaniline has established important precedents for understanding the chemical behavior of this compound class. Studies have shown that compounds bearing both iodine and nitro substituents exhibit enhanced stability under inert atmospheres and require careful storage conditions due to light sensitivity. The incorporation of N-methylation adds another dimension to the compound's chemical profile, potentially affecting hydrogen bonding capabilities and solubility characteristics.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its utility as a synthetic intermediate and its role in advancing understanding of substituent effects in aromatic systems. The compound serves as a valuable building block for constructing more complex molecular architectures, particularly through reactions that exploit the reactivity of the iodine substituent. Cross-coupling reactions, including Suzuki-Miyaura coupling, represent important applications where the iodine functionality enables formation of new carbon-carbon bonds.

Research applications of this compound extend beyond simple synthetic transformations to include studies of electronic effects and molecular recognition phenomena. The combination of electron-withdrawing substituents provides a platform for investigating how multiple substituents influence aromatic reactivity patterns. The N-methylation introduces additional variables related to steric effects and hydrogen bonding capabilities, making the compound valuable for structure-activity relationship studies.

The compound's role in photochemical research represents another significant application area. Studies have demonstrated that nitro-substituted aromatic compounds undergo photodegradation reactions, with the nitro group facilitating photolytic decomposition under ultraviolet light conditions. These properties make this compound potentially useful in photochemical applications and as a model compound for studying light-induced degradation pathways.

Synthetic methodology development has benefited from studies involving this compound class, particularly in the area of selective halogenation techniques. Research has shown that grinding methods using N-iodosuccinimide can achieve high yields and selectivity for iodination reactions, with reported yields of 80-90% for similar substrates. These methodological advances have implications beyond the synthesis of this specific compound, contributing to more general understanding of solid-state organic reactions.

The compound's significance extends to materials science applications, where multiply-substituted aromatic amines serve as precursors for advanced materials. The electronic properties conferred by the combination of iodine and nitro substituents may impart unique optical or electronic characteristics useful in materials applications. The N-methylation provides additional structural flexibility that could influence packing arrangements in solid-state materials or affect intermolecular interactions in solution-phase applications.

Properties

IUPAC Name |

4-iodo-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMBFXLLXQGQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

Methylation: The amino group of the nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium nitrite, copper(I) cyanide.

Major Products:

Reduction: 4-Iodo-N-methyl-2-aminoaniline.

Substitution: 4-Nitro-N-methyl-2-iodobenzonitrile.

Scientific Research Applications

Chemical Intermediates

4-Iodo-N-methyl-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds for research and industrial applications .

Biological Studies

In biological research, this compound can be utilized as a probe in biochemical assays and for studying enzyme interactions. Its unique structure allows it to interact with specific biological targets, facilitating investigations into enzyme kinetics and mechanisms .

Material Science

The compound has been shown to enhance the thermal stability of nitrocellulose when added to it. This interaction increases the activation energy for thermal decomposition, making it useful in applications where enhanced thermal stability is desired .

Case Study 1: Interaction with Nitrocellulose

A study demonstrated that incorporating this compound into nitrocellulose formulations significantly improved thermal stability. The addition led to a measurable increase in the activation energy required for decomposition, indicating potential applications in safer explosive materials or thermal protective coatings.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted that this compound could serve as a useful tool for probing enzyme activity. By modifying the compound's structure, researchers were able to observe changes in enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-iodo-N-methyl-2-nitroaniline depends on the specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on NLO Activity: Electron-withdrawing groups (e.g., -NO₂, -I) enhance molecular hyperpolarizability (β), critical for second-harmonic generation (SHG). For example, N-benzyl-2-methyl-4-nitroaniline exhibits doubled SHG intensity compared to MNA due to extended π-conjugation and steric effects from the benzyl group . The iodine atom in this compound likely increases polarizability, similar to 2-iodo-4-nitroaniline, which shows solvent-mediated polymorphic transformations affecting SHG efficiency .

Solvent and Crystal Growth :

- Polar solvents (e.g., acetone, DMF) influence crystal morphology and THz generation efficiency. For instance, N-benzyl-2-methyl-4-nitroaniline grown in polar aprotic solvents exhibits preferential growth along specific crystallographic axes, enhancing optical quality .

- Solvent-solute interactions in N-methyl-2-nitroaniline alter electronic absorption spectra, emphasizing the role of selective solvation and hydrogen bonding .

Thermal and Chemical Stability :

Nonlinear Optical (NLO) Properties

- Charge Transfer Dynamics: Substituents like methoxy (-OCH₃) and nitro (-NO₂) in 4-methoxy-2-nitroaniline facilitate intramolecular charge transfer (ICT), as evidenced by UV-vis and FT-Raman spectra. Density functional theory (DFT) calculations confirm enhanced β values in such systems .

- Iodine’s Role: Iodo-substituted nitroanilines (e.g., 2-iodo-4-nitroaniline) exhibit polymorphism, with the monoclinic form showing superior SHG activity due to optimized alignment of dipole moments .

Biological Activity

4-Iodo-N-methyl-2-nitroaniline (C8H8IN3O2) is an organic compound that has garnered attention due to its potential biological activities. This compound features an iodine atom, a methyl group, and a nitro group attached to an aniline structure. The unique arrangement of these functional groups suggests a range of possible interactions within biological systems, making it a candidate for further research in pharmacology and toxicology.

This compound is characterized by the following molecular structure:

- Molecular Formula : C8H8IN3O2

- Molecular Weight : 277.07 g/mol

- Functional Groups : Nitro group (-NO2), Iodine atom (I), Amino group (-NH2)

The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions, while the nitro group contributes to its electrophilic nature.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against various pathogens .

Cytotoxicity and Carcinogenic Potential

Studies on related compounds have shown increased incidences of hemangioma and hemangiosarcoma upon prolonged exposure in laboratory animals. This suggests that this compound may also possess similar cytotoxic properties, necessitating careful evaluation of its safety profile .

Enzyme Interaction

The compound is hypothesized to interact with various enzymes, influencing metabolic pathways. Such interactions can lead to either inhibition or activation of specific biochemical processes, which may have implications for drug development .

Study on Toxicity

A study conducted on the effects of N-methyl-4-nitroaniline (MNA), a related compound, reported significant adverse effects including methemoglobinemia and anemia in exposed subjects. This raises concerns about the potential toxicity of this compound and its derivatives .

Environmental Impact

Research has also focused on the aerobic degradation of similar nitroanilines, indicating that microbial communities can metabolize these compounds under specific conditions. This highlights the importance of understanding both the biological activity and environmental fate of such chemicals .

Comparative Analysis Table

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C8H8IN3O2 | Antimicrobial, potential cytotoxicity | Requires further toxicological studies |

| N-Methyl-4-nitroaniline | C7H8N2O2 | Cytotoxic effects noted | Linked to hemangioma in animal studies |

| 4-Bromo-N-methyl-2-nitroaniline | C8H8BrN3O2 | Similar antimicrobial properties | Comparison with halogenated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.